
乙炔基二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Ethynylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds and polymers.
Biology: Employed in the development of biosensors due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of electrochemical sensors and as a catalyst in various organic reactions
作用机制
- Ethynylferrocene (also known as Ferrocenylacetylene or Ferrocenylethyne ) is a compound with the linear formula (HC≡CC5H4)Fe(C5H5) .
- Its primary target is not well-documented, but it exhibits interesting electrochemical properties and can be covalently attached to carbon surfaces through its ethynyl group .
- The lithio activation method, which replaces the terminal hydrogen of the ethynyl group with a lithium atom, facilitates anodic oxidation .
- Direct oxidation of the unactivated ethynyl group also leads to surface deposition .
- The affected pathways are not explicitly defined, but the compound’s electrochemical behavior suggests changes in ion transport near the electrode surface .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Ethynylferrocene plays a crucial role in biochemical reactions, particularly in the field of proteomics and cancer research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethynylferrocene has been shown to interact with transition-metal complexes, leading to the formation of stable 18-electron complexes . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.
Cellular Effects
Ethynylferrocene exhibits significant effects on various types of cells and cellular processes. It has been studied for its antiproliferative effects on cancer cell lines, including human melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostatic adenocarcinoma . Ethynylferrocene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the uptake of anticancer drugs in drug-resistant leukemia cells .
Molecular Mechanism
The molecular mechanism of ethynylferrocene involves its interaction with biomolecules at the molecular level. Ethynylferrocene can form stable complexes with transition-metal ions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of biochemical pathways. Additionally, ethynylferrocene can undergo redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethynylferrocene can change over time. Its stability and degradation are important factors to consider. Ethynylferrocene has been shown to be stable under certain conditions, but it can undergo degradation over time, affecting its long-term impact on cellular function . Studies have also observed the temporal effects of ethynylferrocene on cellular processes, including its influence on cell proliferation and drug uptake .
Dosage Effects in Animal Models
The effects of ethynylferrocene vary with different dosages in animal models. Studies have shown that ethynylferrocene can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, ethynylferrocene may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
Ethynylferrocene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can modulate biochemical pathways, leading to changes in cellular function and activity.
Transport and Distribution
Within cells and tissues, ethynylferrocene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of ethynylferrocene is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
Ethynylferrocene exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s biochemical interactions and overall cellular impact.
准备方法
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through several methods, with one common approach involving the Sonogashira coupling reaction. This method typically uses a palladium catalyst and a copper co-catalyst to couple iodoferrocene with trimethylsilylacetylene, followed by deprotection to yield ethynylferrocene .
Industrial Production Methods: In an industrial setting, ethynylferrocene can be produced by the reaction of acetylferrocene with phosphorus oxychloride in the presence of N,N-dimethylformamide, followed by treatment with sodium amide in liquid ammonia under anhydrous conditions .
化学反应分析
Types of Reactions: Ethynylferrocene undergoes various chemical reactions, including:
Oxidation: Ethynylferrocene can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like lithium diisopropylamide can facilitate substitution reactions.
Major Products:
Oxidation: Ferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
相似化合物的比较
Ethynylferrocene can be compared with other ferrocene derivatives such as:
Vinylferrocene: Similar in structure but with a vinyl group instead of an ethynyl group.
Ferrocenylmethylamine: Contains an amine group attached to the ferrocene moiety.
Ferrocenylcarboxylic acid: Features a carboxylic acid group.
Uniqueness: Ethynylferrocene is unique due to its ethynyl group, which provides a site for further chemical modifications and enhances its electronic properties. This makes it particularly useful in the development of advanced materials and sensors .
属性
CAS 编号 |
1271-47-2 |
|---|---|
分子式 |
C12H10Fe 10* |
分子量 |
210.05 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


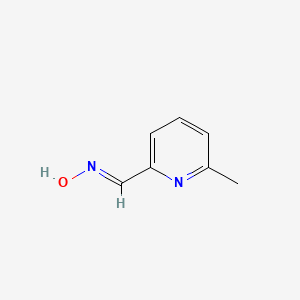
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
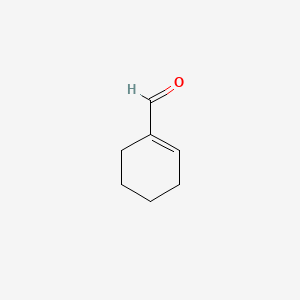
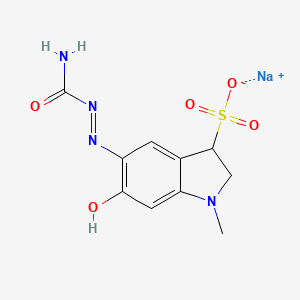
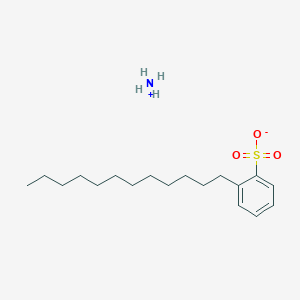
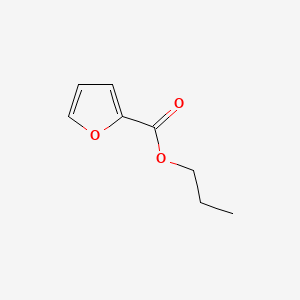
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
